4-[ethyl(phenyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide
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Overview
Description
4-[ethyl(phenyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring both sulfonamide and benzamide groups, suggests potential biological activity and utility in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[ethyl(phenyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of N-ethyl-N-phenylsulfamoyl chloride: This can be achieved by reacting N-ethyl-N-phenylamine with chlorosulfonic acid.
Coupling with 4-aminobenzamide: The sulfonyl chloride intermediate is then reacted with 4-aminobenzamide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[ethyl(phenyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the sulfonamide groups, potentially leading to the formation of amines.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings or sulfonamide groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a probe to study biological processes involving sulfonamides.
Medicine: Possible development as an antimicrobial or anti-inflammatory agent.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[ethyl(phenyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: A widely used antibiotic in combination with trimethoprim.
Benzamide derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
4-[ethyl(phenyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide is unique due to its dual sulfonamide and benzamide functionalities, which may confer distinct biological activities and chemical reactivity compared to simpler sulfonamides or benzamides.
Properties
IUPAC Name |
4-[ethyl(phenyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S2/c1-2-24(18-6-4-3-5-7-18)31(28,29)20-12-8-16(9-13-20)21(25)23-17-10-14-19(15-11-17)30(22,26)27/h3-15H,2H2,1H3,(H,23,25)(H2,22,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHYDYJPYWZQSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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